

Application Note: HPLC Method for the Quantification of Disperse Orange 30

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552613

[Get Quote](#)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Disperse Orange 30**. The described method is applicable for the determination of the dye in various samples, including textile extracts and quality control of the dye substance. This document provides a comprehensive protocol, including instrumentation, reagent preparation, and data analysis.

Introduction

Disperse Orange 30 is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3][4][5][6] Accurate quantification of this dye is crucial for quality control, environmental monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of disperse dyes due to its high resolution and sensitivity.[1] This application note presents a reliable HPLC method for the determination of **Disperse Orange 30**.

Experimental

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- **Chromatography Column:** A C18 reversed-phase column is recommended. A suitable example is a Newcrom R1 or XBridge C18 (5 µm, 2.1 x 150 mm).[7]

- Software: Chromatography data acquisition and processing software.
- Analytical Balance: For accurate weighing of standards.
- Volumetric Glassware: For preparation of standards and mobile phase.
- Syringe Filters: 0.45 μm PTFE or similar, for sample and standard filtration.
- **Disperse Orange 30** analytical standard: Of known purity.
- Acetonitrile (MeCN): HPLC grade.
- Water: HPLC grade or ultrapure water.
- Phosphoric acid or Formic acid: Analytical grade. Phosphoric acid can be used for standard UV detection, while formic acid is suitable for Mass Spectrometry (MS) compatible methods.
[\[7\]](#)[\[8\]](#)
- Methanol (MeOH): HPLC grade, for sample and standard preparation.

A reversed-phase HPLC method is employed for the separation and quantification of **Disperse Orange 30**.[\[7\]](#) The following table summarizes the recommended chromatographic conditions.

Parameter	Recommended Conditions
Column	C18 reversed-phase, e.g., XBridge C18, 5 µm, 2.1 x 150 mm
Mobile Phase	A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) B: Acetonitrile[7][8]
Gradient	0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions
Flow Rate	0.30 mL/min
Column Temperature	Ambient or controlled at 30 °C
Injection Volume	10 µL
Detection Wavelength	450 nm (based on absorbance measurements) [9] or 420 nm[8]

Protocols

- Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of **Disperse Orange 30** analytical standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1000 mg/L.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 - 250 mg/L).[8]
- Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection.

The sample preparation will vary depending on the matrix. The following is a general procedure for solid samples and a specific example for textile samples.

General Solid Sample:

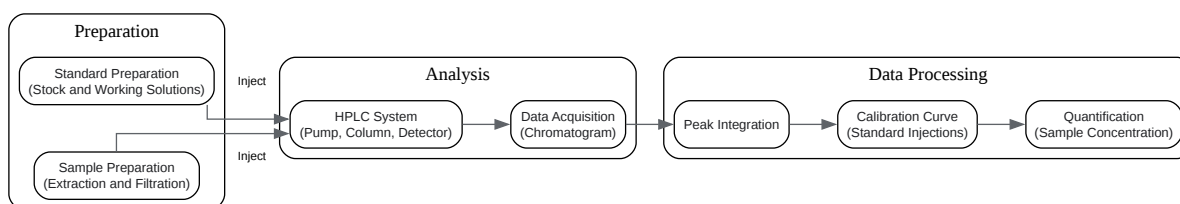
- Accurately weigh a known amount of the homogenized sample.

- Extract the dye with a suitable solvent, such as methanol, using sonication for a specified time (e.g., 30 minutes).^[10]
- Centrifuge the sample to pellet any insoluble material.^[10]
- Filter the supernatant through a 0.45 µm syringe filter.
- Dilute the filtrate with methanol if necessary to bring the concentration within the calibration range.

Textile Sample Extraction:

- Cut a representative portion of the textile sample (e.g., 1 gram).^[10]
- Extract the dye using chlorobenzene or methanol under sonication at an elevated temperature (e.g., 50 °C for 30 minutes).^{[8][10]}
- After extraction, remove the solvent (e.g., by evaporation).^[8]
- Dissolve the residue in methanol.^[8]
- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.^[10]

The following diagram illustrates the experimental workflow for the HPLC quantification of **Disperse Orange 30**.



[Click to download full resolution via product page](#)

HPLC Analysis Workflow for **Disperse Orange 30**

Data and Results

The quantification of **Disperse Orange 30** is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of **Disperse Orange 30** in the samples is then determined from this calibration curve.

The following table summarizes the typical method validation parameters for the HPLC analysis of disperse dyes.

Parameter	Typical Performance
Linearity (r^2)	> 0.995[8]
Recovery	92.1% - 98.7%[8]
Relative Standard Deviation (RSD)	< 8.0%[8]
Limit of Detection (LOD)	2.0 mg/kg (HPLC-DAD)[8]
Limit of Quantification (LOQ)	Typically 3-5 times the LOD

Discussion

The described HPLC method provides a reliable and reproducible approach for the quantification of **Disperse Orange 30**. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation of the analyte from potential interferences. The detection wavelength of 450 nm provides good sensitivity for this orange dye.[9] For enhanced specificity, particularly in complex matrices, this method can be coupled with a mass spectrometer.

It is important to note that co-elution with other dyes, such as Disperse Yellow 3, can occur under certain conditions, which may necessitate method optimization or the use of a mass detector for unambiguous identification and quantification.

Conclusion

This application note outlines a detailed and validated HPLC method for the quantification of **Disperse Orange 30**. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in quality control and research environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Orange 30 | Research Grade Dye [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iau.ir [journals.iau.ir]
- 5. worlddyevaryety.com [worlddyevaryety.com]
- 6. apechem.com [apechem.com]
- 7. C.I. Disperse Orange 30 | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Application Note: HPLC Method for the Quantification of Disperse Orange 30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552613#hplc-method-for-quantification-of-disperse-orange-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com